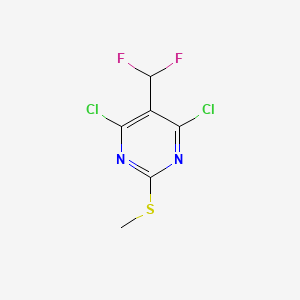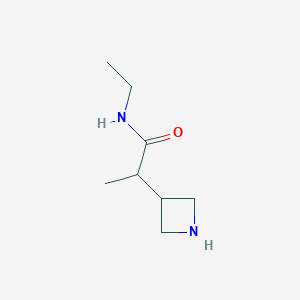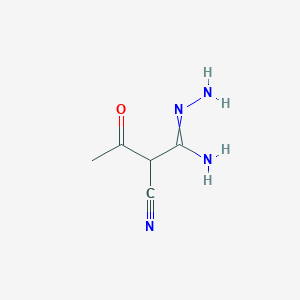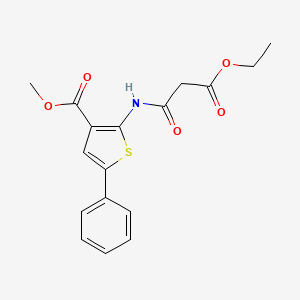
Bis(2,2,2-trichloroethyl) sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,2-trichloroethyl) sulfite is an organosulfur compound with the molecular formula C4H4Cl6O3S. This compound consists of four hydrogen atoms, four carbon atoms, three oxygen atoms, one sulfur atom, and six chlorine atoms
Métodos De Preparación
The synthesis of bis(2,2,2-trichloroethyl) sulfite can be achieved through several methods. One common method involves the reaction of 2,2,2-trichloroethanol with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction typically proceeds as follows:
- Reaction with Sulfur Trioxide:
- 2,2,2-Trichloroethanol is reacted with sulfur trioxide in a suitable solvent such as dichloromethane.
- The reaction is carried out at low temperatures to prevent decomposition.
- The product is then purified through distillation or recrystallization.
- Reaction with Chlorosulfonic Acid:
- 2,2,2-Trichloroethanol is reacted with chlorosulfonic acid in the presence of a base such as pyridine.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
Bis(2,2,2-trichloroethyl) sulfite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
- Oxidation:
- This compound can be oxidized to form bis(2,2,2-trichloroethyl) sulfate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The reaction is typically carried out in an aqueous medium at elevated temperatures.
- Reduction:
- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The reaction is carried out in an inert solvent such as tetrahydrofuran under anhydrous conditions.
- Substitution:
- This compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
- The reaction conditions vary depending on the nucleophile used and the desired product.
Aplicaciones Científicas De Investigación
Bis(2,2,2-trichloroethyl) sulfite has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
- Chemistry:
- Used as a reagent in organic synthesis for the preparation of various organosulfur compounds.
- Employed in the synthesis of sulfated derivatives of phenolic acids and other organic molecules.
- Biology:
- Utilized in the study of enzyme-catalyzed sulfation reactions.
- Investigated for its potential role in the metabolism of polychlorinated biphenyls and other environmental pollutants.
- Medicine:
- Explored for its potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Studied for its potential therapeutic effects in the treatment of certain diseases.
- Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the formulation of certain industrial products such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of bis(2,2,2-trichloroethyl) sulfite involves its interaction with various molecular targets and pathways . The compound can undergo enzymatic and non-enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Bis(2,2,2-trichloroethyl) sulfite can be compared with other similar compounds such as bis(2,2,2-trichloroethyl) azodicarboxylate and bis(2,2,2-trichloroethyl) phosphate . These compounds share some structural similarities but differ in their chemical properties and applications:
- Bis(2,2,2-trichloroethyl) azodicarboxylate:
- Used as an amination reagent in organic synthesis.
- Employed in the synthesis of azo compounds and in Diels-Alder cycloadditions.
- Bis(2,2,2-trichloroethyl) phosphate:
- Used as a flame retardant and plasticizer in various industrial applications.
- Employed in the synthesis of organophosphorus compounds.
The uniqueness of this compound lies in its specific reactivity and applications in sulfation reactions and the study of environmental pollutants.
Propiedades
Número CAS |
36884-93-2 |
|---|---|
Fórmula molecular |
C4H4Cl6O3S |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
bis(2,2,2-trichloroethyl) sulfite |
InChI |
InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
Clave InChI |
UPLUJYOFSVMSOR-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)







![Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)

